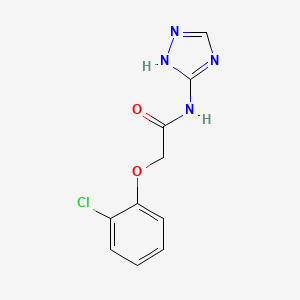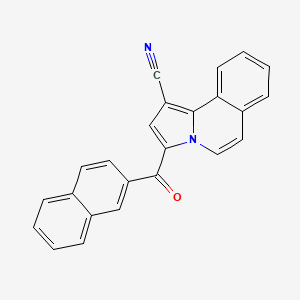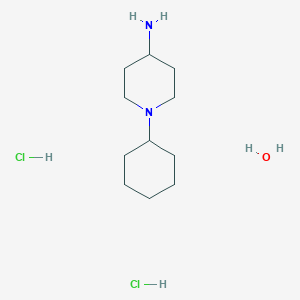![molecular formula C14H12N4OS2 B12003160 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B12003160.png)
5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a thiol group, and substituents that include a methoxyphenyl and a thiophen-2-ylmethylidene group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.
Introduction of the Methoxyphenyl Group: This can be achieved by reacting the triazole intermediate with 4-methoxybenzaldehyde under acidic or basic conditions.
Addition of the Thiophen-2-ylmethylidene Group: The final step involves the condensation of the intermediate with thiophen-2-carbaldehyde in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The methoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicinal chemistry, 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.
作用机制
The mechanism of action of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazole ring could participate in hydrogen bonding or π-π interactions.
相似化合物的比较
Similar Compounds
4-(4-Methoxyphenyl)-3-thiosemicarbazide: Similar in having a methoxyphenyl group and a thiol group.
5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophen-2-ylmethylidene group.
4-(Thiophen-2-ylmethylideneamino)-4H-1,2,4-triazole-3-thiol: Lacks the methoxyphenyl group.
Uniqueness
The uniqueness of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical and biological properties
属性
分子式 |
C14H12N4OS2 |
|---|---|
分子量 |
316.4 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20)/b15-9+ |
InChI 键 |
TUOUSXIDTKJBOO-OQLLNIDSSA-N |
手性 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3 |
规范 SMILES |
COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[1-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]naphthalen-2-yl] 4-methoxybenzoate](/img/structure/B12003106.png)
![N'-[(E,2E)-2-methyl-3-phenyl-2-propenylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B12003107.png)
![2-Nitro-1-[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-4-(trifluoromethyl)benzene](/img/structure/B12003119.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12003125.png)


![Methyl 3-[2-(4-nitrophenyl)hydrazinylidene]-6-oxocyclohexa-1,4-diene-1-carboxylate](/img/structure/B12003140.png)


![1,2-Dichloro-4-({[(propylamino)carbonyl]amino}sulfonyl)benzene](/img/structure/B12003168.png)
